molecular formula C9H8FNO B1442838 2-(4-Fluorophenyl)-2-methoxyacetonitrile CAS No. 1354961-79-7

2-(4-Fluorophenyl)-2-methoxyacetonitrile

Cat. No.: B1442838
CAS No.: 1354961-79-7
M. Wt: 165.16 g/mol
InChI Key: AXZDZULCUNJNHT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-methoxyacetonitrile is an organic compound characterized by the presence of a fluorophenyl group, a methoxy group, and a nitrile group attached to a central carbon atom

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)-2-methoxyacetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to undergo biotransformation by marine fungi, specifically Aspergillus sydowii Ce19, converting it into 4-Fluorophenylacetic acid . This interaction highlights its potential role in metabolic pathways involving nitrile biotransformation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, which are important for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At high doses, it can have toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, its biotransformation into 4-Fluorophenylacetic acid by Aspergillus sydowii Ce19 is a key metabolic pathway . This conversion process involves specific enzymes that catalyze the reaction, highlighting the compound’s role in metabolic flux and the regulation of metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can affect its overall activity and function. Understanding these transport mechanisms is essential for predicting its behavior in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, depending on targeting signals or post-translational modifications. These localization patterns can influence its activity and function, as well as its interactions with other biomolecules. Studying its subcellular distribution provides insights into its role in cellular processes and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methoxyacetonitrile typically involves the reaction of 4-fluorobenzyl cyanide with methanol in the presence of a base such as sodium methoxide. The reaction proceeds via nucleophilic substitution, where the methoxy group replaces the cyanide group on the benzyl carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-methoxyacetonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Fluorophenyl)-2-oxoacetonitrile.

    Reduction: Formation of 2-(4-Fluorophenyl)-2-methoxyethylamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-2-methoxyacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-methoxyacetonitrile
  • 2-(4-Bromophenyl)-2-methoxyacetonitrile
  • 2-(4-Methylphenyl)-2-methoxyacetonitrile

Uniqueness

2-(4-Fluorophenyl)-2-methoxyacetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in pharmaceutical research.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-methoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZDZULCUNJNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.